6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable amine to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, followed by heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, particularly targeting the fibroblast growth factor receptor (FGFR) pathway, which is implicated in various cancers.
Biological Studies: The compound is studied for its potential antiproliferative activities against cancer cell lines.
Chemical Biology: It serves as a probe to study the structure-activity relationships of pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . The inhibition of FGFRs leads to the downregulation of downstream signaling cascades, ultimately resulting in reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Lacks the chlorine substituent, which may affect its biological activity and selectivity.
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Differing position of the nitrile group can lead to variations in reactivity and biological properties.
1H-pyrrolo[2,3-b]pyridine-3-carboxamide: The carboxamide group introduces different hydrogen bonding interactions, potentially altering its activity profile.
Uniqueness
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the nitrile group allows for targeted modifications and the exploration of structure-activity relationships in drug discovery .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJIMWJDQEDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856936 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-93-0 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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